4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(2-methoxyphenoxy)acetate
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Overview
Description
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(2-methoxyphenoxy)acetate is a complex organic compound that features a pyran ring, a pyrimidine moiety, and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(2-methoxyphenoxy)acetate typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate or sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(2-methoxyphenoxy)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine or pyran rings .
Scientific Research Applications
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(2-methoxyphenoxy)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(2-methoxyphenoxy)acetate involves its interaction with molecular targets such as enzymes and receptors. The pyrimidine moiety can interact with nucleic acids, while the pyran ring may facilitate binding to specific proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-thio-containing pyrimidines: These compounds share the pyrimidine moiety and exhibit similar biological activities.
4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl sulfanyl derivatives: These compounds have similar structural features and undergo comparable chemical reactions.
Uniqueness
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(2-methoxyphenoxy)acetate is unique due to its combination of a pyran ring, pyrimidine moiety, and methoxyphenoxy group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Biological Activity
The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(2-methoxyphenoxy)acetate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a pyran ring and a pyrimidine moiety, suggest diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of This compound is C18H18N2O5S, with a molecular weight of approximately 382.43 g/mol. The compound's structure is characterized by:
- Pyran Ring : A six-membered ring containing one oxygen atom.
- Pyrimidine Moiety : A nitrogen-containing heterocyclic compound that can interact with nucleic acids.
- Methoxyphenoxy Group : Enhances solubility and biological activity.
Anticancer Properties
Research indicates that derivatives of pyran compounds, including the target compound, exhibit significant anticancer activity . A study highlighted that similar pyran derivatives demonstrated cytotoxic effects against various human tumor cell lines, with IC50 values indicating potent inhibition of cell proliferation. For instance, compounds derived from the pyran structure showed IC50 values ranging from 0.24 µM to 0.58 µM against multiple cancer cell lines such as HCT-116 and UACC-62 .
Antimicrobial Activity
The presence of both pyrimidine and pyran structures in the compound suggests potential antimicrobial properties . Compounds with similar structural features have been reported to exhibit activity against Gram-positive and Gram-negative bacteria, as well as antifungal effects. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anti-inflammatory and Analgesic Effects
Studies have shown that pyran derivatives can also possess anti-inflammatory and analgesic properties . The compound's ability to modulate inflammatory pathways may be attributed to its interaction with specific enzymes involved in inflammation .
The biological activity of This compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or inflammation.
- DNA Interaction : The pyrimidine moiety can interact with DNA, potentially leading to the induction of apoptosis in cancer cells.
- Cell Membrane Disruption : Similar compounds have shown the ability to disrupt microbial membranes, leading to cell death.
Comparative Analysis with Similar Compounds
A comparative analysis reveals how variations in substituents affect biological activity:
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-{[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4H-pyran} | Similar pyran and pyrimidine structure | Potentially antimicrobial |
2-(4-chloro)-6-(hydroxymethyl)tetrahydro-pyran derivatives | Different halogen substitution | Antidiabetic properties |
Sulfometuron-methyl | Similar sulfonamide structure | Herbicidal activity |
This table illustrates the diversity in biological activities based on structural modifications, emphasizing the unique profile of the target compound within this class .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of the target compound:
- Cytotoxicity Studies : Compounds synthesized from benzoylacetone demonstrated significant cytotoxicity against cancer cell lines with IC50 values as low as 0.25 µM .
- Antimicrobial Testing : In vitro tests revealed that certain derivatives exhibited MIC values below 31.25 µg/mL against tested bacterial strains .
- Pharmacological Profiling : Detailed pharmacological evaluations confirmed that modifications in functional groups significantly influence both potency and selectivity against different biological targets .
Properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(2-methoxyphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6S/c1-24-15-5-2-3-6-16(15)26-11-18(23)27-17-10-25-13(9-14(17)22)12-28-19-20-7-4-8-21-19/h2-10H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNLTJRWQWYRKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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